Tributyltin isopropyl succinate
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Overview
Description
Tributyltin isopropyl succinate is an organotin compound that belongs to the class of trialkyltins. These compounds are characterized by the presence of three butyl groups covalently bonded to a tin atom. Tributyltin compounds have been widely studied for their biological activities and industrial applications, particularly as biocides in antifouling paints .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyltin isopropyl succinate can be synthesized through the reaction of tributyltin chloride with isopropyl succinate in the presence of a base. The reaction typically involves the use of an organic solvent such as toluene or dichloromethane and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of tributyltin compounds often involves the use of tributyltin oxide as a starting material. The oxide is reacted with the appropriate carboxylic acid or ester to produce the desired tributyltin derivative. This method is scalable and allows for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Tributyltin isopropyl succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tributyltin oxide.
Reduction: Reduction reactions can convert this compound to tributyltin hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl succinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Tributyltin oxide.
Reduction: Tributyltin hydride.
Substitution: Various tributyltin derivatives depending on the nucleophile used.
Scientific Research Applications
Tributyltin isopropyl succinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and hydrostannation reactions.
Biology: Studied for its endocrine-disrupting properties and effects on various biological systems.
Industry: Used as a biocide in antifouling paints to prevent the growth of marine organisms on ship hulls.
Mechanism of Action
Tributyltin isopropyl succinate exerts its effects through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor gamma. These interactions lead to alterations in reproductive, developmental, and metabolic pathways at the organism level . The compound also acts as a transcriptional coactivator for steroid receptors and nuclear receptors .
Comparison with Similar Compounds
Similar Compounds
- Tributyltin oxide
- Tributyltin chloride
- Tributyltin hydride
- Triphenyltin compounds
Uniqueness
Tributyltin isopropyl succinate is unique due to its specific combination of tributyltin and isopropyl succinate, which imparts distinct chemical and biological properties. Compared to other tributyltin compounds, it has unique applications in organic synthesis and potential therapeutic uses .
Properties
CAS No. |
53404-82-3 |
---|---|
Molecular Formula |
C19H38O4Sn |
Molecular Weight |
449.2 g/mol |
IUPAC Name |
1-O-propan-2-yl 4-O-tributylstannyl butanedioate |
InChI |
InChI=1S/C7H12O4.3C4H9.Sn/c1-5(2)11-7(10)4-3-6(8)9;3*1-3-4-2;/h5H,3-4H2,1-2H3,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
KOXHYDFHHIYRTI-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCC(=O)OC(C)C |
Origin of Product |
United States |
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